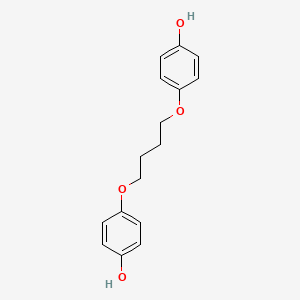
1,4-Bis(4-hydroxyphenoxy)butane
描述
1,4-Bis(4-hydroxyphenoxy)butane is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Material Science Applications
Phenolic Resins Production
1,4-Bis(4-hydroxyphenoxy)butane is primarily utilized in the production of phenolic resins. These resins are known for their excellent thermal stability, mechanical strength, and resistance to chemical degradation. They find applications in:
- Adhesives : Used in wood bonding and laminates.
- Coatings : Protective coatings for industrial applications.
- Composites : Reinforcing agents in composite materials.
Table 1: Properties of Phenolic Resins Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Tensile Strength | 50-100 MPa |
| Chemical Resistance | Excellent against acids and bases |
Biomedical Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways.
Case Study: Anticancer Efficacy
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism of Action : Induction of apoptosis via caspase activation.
This compound's ability to interact with cellular mechanisms makes it a candidate for further research in cancer therapeutics.
Polymer Chemistry
This compound serves as a building block for polyarylate and polycarbonate synthesis. These polymers exhibit:
- High thermal stability
- Good mechanical properties
- Transparency
Table 2: Comparison of Polymers Derived from this compound
| Polymer Type | Properties | Applications |
|---|---|---|
| Polyarylate | High thermal resistance | Electrical insulation |
| Polycarbonate | Impact resistance and transparency | Optical lenses |
Research and Development
The compound is also under investigation for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Case Study: Drug Delivery Systems
- Research Focus : Development of nanoparticles for targeted drug delivery.
- Findings : Enhanced solubility and bioavailability of poorly soluble drugs when combined with this compound.
属性
分子式 |
C16H18O4 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
4-[4-(4-hydroxyphenoxy)butoxy]phenol |
InChI |
InChI=1S/C16H18O4/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10,17-18H,1-2,11-12H2 |
InChI 键 |
IHTXMFSKLMASPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)OCCCCOC2=CC=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













